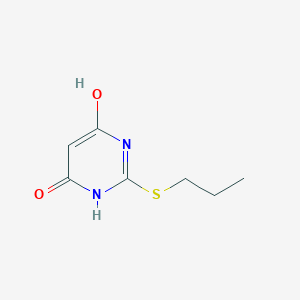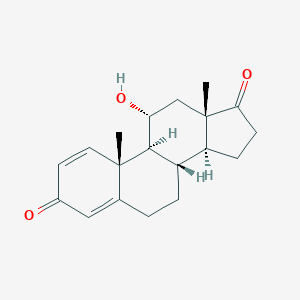
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione, also known as 11-OHA4, is a synthetic steroid hormone that has been the subject of extensive scientific research. This compound has gained attention due to its potential as a therapeutic agent for various medical conditions, including breast cancer, prostate cancer, and osteoporosis.
Scientific Research Applications
Microbial Transformation and Biocatalysis
- Microbial Transformation by Beauveria bassiana : The fungus Beauveria bassiana was shown to be an effective biocatalyst for hydroxylation and reduction of steroid compounds, producing 11alpha-hydroxyandrost-4-ene-3,17-dione as a major product (Xiong et al., 2006).
- Transformation by Cephalosporium Aphidicola : Cephalosporium Aphidicola, a microbial agent, was used in the fermentation of androstadienedione, yielding various hydroxylated and reductive metabolites including 11alpha-hydroxyandrosta-1,4-diene-3,17-dione (Choudhary et al., 2002).
- Fermentation with Curvularia lunata : This process involved the use of Curvularia lunata, a fungal species, which resulted in the formation of several metabolites including 11alpha-hydroxyandrost-4-ene-3,17-dione (Choudhary et al., 2004).
Production and Structural Analysis
- Biocatalyst-Mediated Production : Colletotrichum lini AS3.4486, a strain of microorganism, was reported for its ability to catalyze dihydroxylation of androstadienedione, producing compounds including 11,15-dihydroxy derivatives (Qiao et al., 2017).
- Conversion of Soybean Phytosterol : A study showed the transformation of phytosterol into various steroid derivatives, including 9α-hydroxyandrost-4-ene-3,17-dione, a related compound (Savinova et al., 2020).
- Dehydration Methods in Organic Solvents : Research has proposed effective methods for the dehydration of hydroxyandrostenedione derivatives, emphasizing on their transformation in organic solvents (Savinova et al., 2017).
Metabolism and Enzymatic Activities
- Metabolism Studies : Investigations into the metabolism of steroids like 4-hydroxyandrostenedione have yielded insights into the biotransformation pathways and potential metabolites, including related hydroxylated compounds (Kohler et al., 2007).
- Enzymatic Transformation by Neurospora crassa : Neurospora crassa, a filamentous fungus, was utilized to transform androst-4-en-3,17-dione, producing several metabolites including hydroxylated derivatives (Faramarzi et al., 2008).
properties
CAS RN |
7801-18-5 |
|---|---|
Product Name |
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 |
InChI Key |
ZHOLUHXKCIXGSR-GBHAUCNQSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Other CAS RN |
7801-18-5 |
synonyms |
11-HADD 11-hydroxy-1,4-androstadiene-3,17-dione 11-hydroxy-1,4-androstadiene-3,17-dione, (11-beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



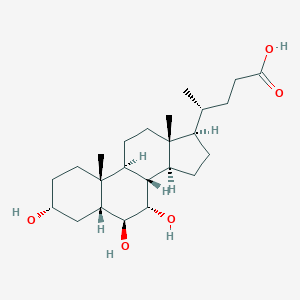
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
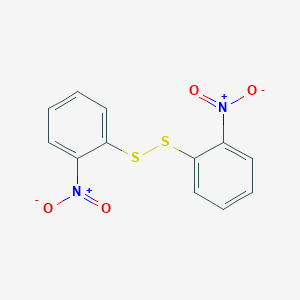
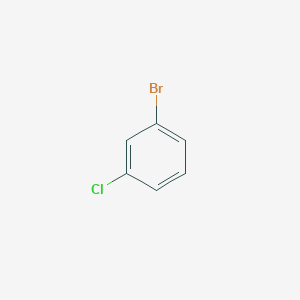
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
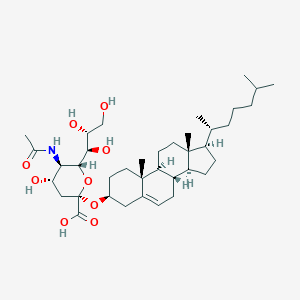
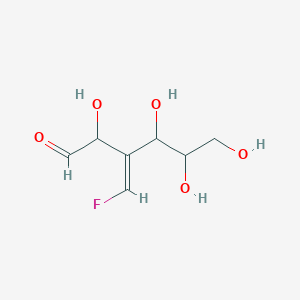
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
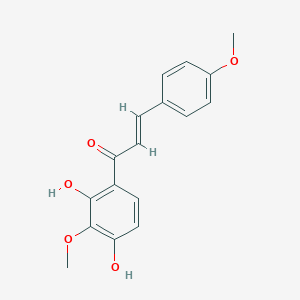
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
